molecular formula C11H19N5O B1477532 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide CAS No. 2098026-72-1

2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide

Numéro de catalogue: B1477532
Numéro CAS: 2098026-72-1
Poids moléculaire: 237.3 g/mol
Clé InChI: HXTQUPUZTVNPEN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(Ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a bicyclic heteroaromatic framework. Key structural features include:

  • Ethoxymethyl substituent at position 2, contributing to lipophilicity and metabolic stability.
  • Methyl group at position 6, enhancing steric bulk and modulating conformational flexibility.
  • Carboximidamide at position 5, a polar functional group that may engage in hydrogen bonding with biological targets.

Its synthesis likely involves multi-step functionalization of the pyrazolo[1,5-a]pyrazine core, analogous to methods described for related compounds (e.g., tert-butyl-protected intermediates ).

Propriétés

IUPAC Name

2-(ethoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-3-17-7-9-4-10-6-15(11(12)13)8(2)5-16(10)14-9/h4,8H,3,5-7H2,1-2H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTQUPUZTVNPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN2CC(N(CC2=C1)C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H22N4O
  • Molecular Weight : 238.33 g/mol
  • CAS Number : 2097982-34-6
  • Purity : Typically ≥ 95% .

Enzyme Interactions

This compound exhibits interactions with various enzymes, particularly those involved in phosphorylation processes. It has been shown to modulate the activity of kinases, which are crucial for cell signaling pathways. Notably, it activates the MAPK/ERK pathway, promoting cell proliferation and survival .

Receptor Binding

The compound binds to specific cell surface receptors, triggering downstream signaling pathways that influence cellular responses. This interaction is primarily facilitated by hydrogen bonding and hydrophobic interactions with target biomolecules .

Cellular Effects

The biological activity of 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide extends to various cellular processes:

  • Cell Proliferation : It enhances the proliferation of certain cell types through the activation of signaling pathways.
  • Gene Expression Modulation : The compound acts as a transcriptional regulator, affecting the expression of genes related to cell cycle regulation and apoptosis .
  • Metabolic Influence : It alters cellular metabolism by interacting with metabolic enzymes, thereby influencing energy production and utilization .

Cancer Treatment

Due to its ability to inhibit specific kinases and modulate critical signaling pathways, this compound shows promise in cancer therapy. Its mechanism of action may help in targeting tumor growth and metastasis .

Anti-inflammatory Properties

Research indicates that the compound possesses anti-inflammatory effects, potentially making it useful in treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines could provide therapeutic benefits in conditions like rheumatoid arthritis .

Metabolic Disorders

The compound's influence on metabolic pathways suggests potential applications in managing diabetes and related complications. Its role in lowering blood sugar levels has been documented in preliminary studies .

Case Studies

  • In Vitro Studies : In a study examining the effects of this compound on various cancer cell lines, it was found to significantly reduce cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways .
  • Animal Models : In rodent models of inflammation, administration of the compound resulted in reduced swelling and pain markers compared to control groups. This suggests its potential as an anti-inflammatory agent .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme ModulationActivates MAPK/ERK pathway
Cell ProliferationEnhances proliferation in cancer cell lines
Gene RegulationModulates expression related to apoptosis
Anti-inflammatoryReduces pro-inflammatory cytokines
Metabolic RegulationLowers blood sugar levels

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine derivatives are a versatile scaffold in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Groups Biological Activity/Application Reference
2-(Ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide 2-Ethoxymethyl, 6-methyl Carboximidamide (position 5) Hypothesized kinase modulation N/A
(6S)-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine 6-Cyclopropyl Carboxamine (position 5) HBV capsid assembly modulation
(R)-4-Amino-6-(5-amino-2-fluorophenyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carbonitrile 4-Amino, 6-(5-amino-2-fluorophenyl), 2-cyano Amino, fluorophenyl, cyano Antimicrobial/antifungal candidate
tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 3-Bromo, tert-butyl ester (position 5) Bromo, tert-butyl ester Synthetic intermediate for cross-coupling
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate hydrochloride 2-Carboxylate (ethyl ester), 6-methyl Ester, methyl Intermediate in drug discovery

Key Observations

Substituent Effects on Bioactivity: The cyclopropyl group in (6S)-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamine enhances HBV inhibition by optimizing steric interactions with viral capsid proteins . Fluorophenyl and cyano groups in compound 29 (evidence 4) improve antimicrobial activity via enhanced target binding and metabolic stability .

Synthetic Versatility :

  • Brominated derivatives (e.g., tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate) serve as intermediates for Suzuki-Miyaura cross-coupling reactions, enabling diversification at position 3 .
  • Ethoxymethyl and tert-butyl groups are introduced via nucleophilic substitution or esterification, as seen in evidence 1 and 17 .

Physicochemical Properties: Carboximidamide (pKa ~8–10) increases water solubility compared to tert-butyl esters, which are highly lipophilic (logP >3) . Cyano groups (e.g., in compound 29) reduce molecular polarity but enhance π-π stacking in target binding .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 6,7-dihydropyrazolo[1,5-a]pyrazine derivatives generally proceeds via cyclization reactions involving pyrazole and pyrazine precursors. Key steps include:

  • Formation of the pyrazolo[1,5-a]pyrazine fused ring system through intramolecular cyclization or [3+2] cycloaddition reactions.
  • Introduction of substituents such as ethoxymethyl and carboximidamide groups via alkylation and amidination reactions.

While specific literature on the exact preparation of 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide is limited, related compounds in the pyrazolo-pyrazine family have been synthesized using catalytic cycloaddition methods and functional group transformations.

Catalytic Cycloaddition Approach

Recent research has demonstrated the utility of copper-catalyzed azomethine imine-alkyne cycloaddition (CuAIAC) reactions to efficiently construct 6,7-dihydro-pyrazolo fused systems with high regio- and stereoselectivity under mild conditions. Notably:

  • Silica gel-bound Cu(II)–enaminone complexes have been employed as heterogeneous catalysts to facilitate [3+2] cycloadditions, yielding 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles with excellent control (PMC article, 2021).
  • This method avoids the need for reducing agents typically required for Cu(I) catalysis, simplifying workup.
  • Enaminones derived from active methylene compounds are first prepared by treatment with reagents such as N,N-dimethylformamide dimethylacetal (DMFDMA).
  • These enaminones are then immobilized on aminopropyl silica gel and complexed with Cu(OAc)2·H2O to form the catalytic species.
  • The catalysts show variable activity depending on the enaminone precursor, with some catalysts achieving quantitative conversion in cycloaddition reactions relevant to pyrazolo ring formation.

Stepwise Preparation Example (Based on Analogous Compounds)

Step Reaction Reagents/Conditions Outcome
1 Formation of enaminone intermediate Active methylene compound + DMFDMA or TBDMAM, 20–110 °C Enaminone derivatives (precursors for cyclization)
2 Immobilization on silica gel Reaction with 3-aminopropyl silica gel in methanol, 48 h Immobilized enaminone catalysts
3 Complexation with copper Treatment with Cu(OAc)2·H2O in methanol, room temp, 48 h Cu(II)-enaminone complexes (heterogeneous catalysts)
4 Cycloaddition reaction [3+2] cycloaddition with azomethine imines and alkynes, CH2Cl2, room temp, 5 h Formation of 6,7-dihydropyrazolo fused rings

This catalytic approach can be adapted to synthesize substituted pyrazolo[1,5-a]pyrazine derivatives by selecting appropriate starting materials and reaction partners.

Functional Group Introduction

  • Ethoxymethyl group : Typically introduced via alkylation of a suitable precursor with ethoxymethyl halides or ethers under basic conditions.
  • Carboximidamide group : Usually installed by amidination of corresponding ester or nitrile precursors using reagents such as amidine hydrochlorides in the presence of base.

Research Findings and Catalyst Efficiency

Catalyst (Enaminone derivative) Conversion (%) Notes
2-indanone-derived catalyst (5f) ~100% Highest activity in cycloaddition
Related enamino ketone-derived catalysts (5d, 5e) >50% Moderate activity
Other catalysts (5a–5c, 5g) 33–47% Lower activity

This data indicates the importance of catalyst structure on the efficiency of ring formation, which is critical for synthesizing complex pyrazolo-pyrazine derivatives.

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrazine intermediates. A key step is the introduction of the ethoxymethyl group via alkylation or substitution. For example:

  • Intermediate Preparation : Tert-butyl carbamate-protected pyrazolo[1,5-a]pyrazine derivatives can be synthesized using DIPEA (diisopropylethylamine) in dichloromethane (DCM) with tert-butoxycarbonyl (Boc) protecting groups .
  • Functionalization : Bromination at position 3 using N-bromosuccinimide (NBS) in DCM under inert conditions is common for subsequent coupling reactions .
  • Deprotection and Modification : Boc removal with trifluoroacetic acid (TFA) followed by carboximidamide formation via reaction with cyanamide or nitrile intermediates .

Advanced Synthesis: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:

  • Catalyst Selection : Use of Pt/C under hydrogenation conditions (e.g., 50°C, H₂ atmosphere) for nitro-group reduction ensures high selectivity and minimizes over-reduction .
  • Solvent Optimization : Polar aprotic solvents like DMF or DCM enhance reactivity in alkylation steps. For cyclization, ethanol or methanol under reflux improves ring closure efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/heptane (10–75%) effectively isolates intermediates, while recrystallization from boiling water improves purity .

Basic Characterization: What analytical techniques are critical for confirming the structure and purity?

Methodological Answer:

  • Elemental Analysis (EA) : Validates empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 254.1039 for pyrazolo[1,5-a]pyrazine derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., ethoxymethyl protons at δ 3.5–4.0 ppm) and confirms stereochemistry .

Advanced Data Analysis: How should researchers address discrepancies in reported yields or by-product formation across studies?

Methodological Answer:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or LC-MS to track intermediates and detect side reactions (e.g., over-bromination) .
  • Controlled Variables : Compare studies with differing temperatures (e.g., room temperature vs. reflux) or catalyst loadings (e.g., Pt/C vs. Pd/C) to identify optimal conditions .
  • Mechanistic Insights : Computational modeling (DFT) can explain unexpected regioselectivity or side products, guiding experimental adjustments .

Biological Activity: What methodologies assess the compound's interaction with biological targets?

Methodological Answer:

  • In Vitro Assays : Measure binding affinity (e.g., IC₅₀) using fluorescence polarization or surface plasmon resonance (SPR) for kinase or receptor targets .
  • Structure-Activity Relationship (SAR) : Systematic modification of substituents (e.g., ethoxymethyl vs. methyl groups) evaluates impact on potency .
  • Metabolic Stability : Liver microsome assays (human/rat) predict pharmacokinetic profiles by monitoring degradation rates .

Advanced SAR Studies: How does modifying substituents affect biological activity?

Methodological Answer:

  • Ethoxymethyl vs. Methyl : Ethoxymethyl enhances solubility but may reduce membrane permeability compared to methyl groups. LogP calculations and MDCK cell permeability assays quantify these effects .
  • Position-Specific Effects : Bromine at position 3 (pyrazolo ring) increases steric hindrance, altering binding to ATP pockets in kinase assays .
  • Carboximidamide Optimization : Replacement with carboxylate or amide groups modulates hydrogen-bonding interactions, assessed via X-ray crystallography of target complexes .

Stability and Storage: What conditions ensure long-term stability of this compound?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, moisture-free containers to prevent hydrolysis of the carboximidamide group .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies degradation products (e.g., imine hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide
Reactant of Route 2
2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.